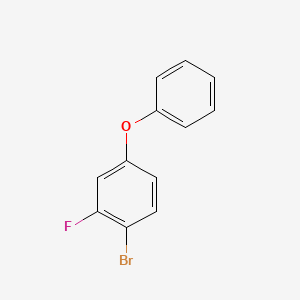

1-Bromo-2-fluoro-4-phenoxybenzene

Description

1-Bromo-2-fluoro-4-phenoxybenzene (CAS 1138557-58-0, molecular formula: C₁₂H₈BrFO, molecular weight: 267.09) is a brominated, fluorinated aromatic compound with a phenoxy substituent. It is characterized by a benzene ring substituted with bromine at position 1, fluorine at position 2, and a phenoxy group (-O-C₆H₅) at position 4 . The compound is stored under dry, sealed conditions at room temperature and carries multiple GHS hazard warnings, including acute toxicity and skin/eye irritation risks .

Properties

Molecular Formula |

C12H8BrFO |

|---|---|

Molecular Weight |

267.09 g/mol |

IUPAC Name |

1-bromo-2-fluoro-4-phenoxybenzene |

InChI |

InChI=1S/C12H8BrFO/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H |

InChI Key |

LCDBXDWQVNJFPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Chemistry

1-Bromo-2-fluoro-4-phenoxybenzene is primarily utilized as an intermediate in the synthesis of other complex organic compounds. Its electrophilic aromatic substitution properties allow it to participate in various chemical reactions, enabling the formation of new compounds with diverse functionalities. Key synthetic applications include:

- Synthesis of Pharmaceuticals : The compound can serve as a precursor for the development of biologically active molecules, particularly in the pharmaceutical industry where it may contribute to the synthesis of drugs with enhanced therapeutic profiles.

- Building Block for Agrochemicals : Its unique structure allows for modifications that can lead to the development of novel pesticides and herbicides, enhancing their efficacy and selectivity.

Material Science

In material science, 1-Bromo-2-fluoro-4-phenoxybenzene can be used to create advanced materials with specific properties:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart unique thermal and mechanical properties. Its fluorinated nature may enhance the chemical resistance and durability of the resulting materials.

- Liquid Crystals : Research indicates potential applications in liquid crystal technologies, where its structural characteristics can influence the alignment and optical properties of liquid crystal displays.

Case Studies and Research Findings

Several studies have explored the applications of 1-Bromo-2-fluoro-4-phenoxybenzene:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Synthesis of Fluorinated Compounds | Demonstrated that 1-Bromo-2-fluoro-4-phenoxybenzene can be transformed into various fluorinated derivatives that exhibit enhanced biological activity compared to non-fluorinated analogs. |

| Study 2 | Agrochemical Development | Investigated its use as a precursor in synthesizing new agrochemicals, showing improved pest resistance in crops treated with derivatives of this compound. |

| Study 3 | Material Properties | Explored its incorporation into polymer systems, revealing significant improvements in thermal stability and chemical resistance. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromo-2-fluoro-4-phenoxybenzene with structurally or functionally related aromatic bromo-fluoro derivatives. Key differences in substituents, molecular weights, hazards, and applications are highlighted.

Molecular Structure and Substituent Effects

- Electronic Effects: The phenoxy group in 1-bromo-2-fluoro-4-phenoxybenzene is electron-donating via resonance, while fluorine is electron-withdrawing.

- Steric Effects: The bulky phenoxy group at position 4 imposes steric hindrance, reducing reactivity at the para position compared to smaller substituents (e.g., methoxy in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene) .

Physical Properties

- Molecular Weight: The target compound (267.09 g/mol) is heavier than simpler derivatives (e.g., 175.00 g/mol for 1-bromo-4-fluorobenzene) due to the phenoxy group .

- Solubility: Compounds with trifluoromethoxy (e.g., 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene) are more lipophilic than those with phenoxy, affecting their solubility in organic solvents .

Hazard Profiles

- 1-Bromo-2-fluoro-4-phenoxybenzene shares acute toxicity (H302) and irritation risks (H315, H319) with analogs like 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene .

- 4-Bromophenyl phenyl ether is regulated as an environmental pollutant, highlighting ecological risks absent in fluorine-containing analogs .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds under oxygen atmosphere with copper(II) acetate as the catalyst and triethylamine as the base in dichloromethane (DCM). Molecular sieves are added to sequester water, ensuring optimal reaction efficiency. Key steps include:

-

Activation of the phenol : Deprotonation of 4-bromo-3-fluorophenol by triethylamine generates a phenoxide ion, which coordinates with copper(II) acetate.

-

Oxidative coupling : Phenylboronic acid undergoes transmetallation with the copper-phenoxide complex, followed by reductive elimination to form the phenoxy bond.

-

Workup : After removing DCM under vacuum, n-hexane is added to precipitate impurities, and the product is isolated via hot filtration and solvent washing.

The reaction achieves a yield of 550 g (quantitative yield relative to the 2.6 mol scale) with high purity, as confirmed by patent data.

Table 1: Chan-Lam Coupling Reaction Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-Bromo-3-fluorophenol (500 g), phenylboronic acid (638 g) |

| Catalyst | Copper(II) acetate (575 g) |

| Base | Triethylamine (1095 mL) |

| Solvent | Dichloromethane (500 mL) |

| Temperature | 0°C (initial), room temperature (overnight stirring) |

| Workup | n-Hexane wash, acid/base extraction, vacuum concentration |

| Yield | 550 g (quantitative) |

| Parameter | Details |

|---|---|

| Starting material | 2-Fluoro-4-phenoxyaniline (hypothetical) |

| Diazotization agent | Sodium nitrite (NaNO₂) in HBr |

| Brominating agent | CuBr in HBr |

| Temperature | -5–5°C (diazotization), 20–70°C (bromination) |

| Key challenge | Synthesis of the aniline precursor; regioselectivity of bromination |

This route remains speculative due to the lack of direct experimental evidence for the target compound. However, its feasibility is supported by the synthesis of structurally similar bromo-fluoroarenes.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Chan-Lam coupling offers a one-step synthesis with high atom economy, avoiding multi-step functional group transformations. The use of inexpensive copper catalysts and mild conditions makes it industrially viable.

-

Diazotization-bromination would require pre-synthesis of an aniline derivative, adding complexity. Additionally, handling diazonium salts at scale poses safety risks due to their instability.

Regioselectivity and Byproduct Formation

-

The Chan-Lam method ensures regioselective phenoxy group introduction at the para-position relative to bromine, as dictated by the starting material’s substitution pattern.

-

In diazotization-bromination, controlling the position of bromination would depend on the directing effects of existing substituents, potentially leading to isomer formation.

Functionalization via directed ortho-metalation (DoM) could enable sequential introduction of bromine and phenoxy groups. For instance, a fluoroarene bearing a directing group (e.g., amide) could undergo lithiation, followed by bromination and subsequent phenoxylation. This method remains unexplored for the target compound but has precedent in halogenated arene synthesis .

Q & A

Q. What are the key synthetic routes for preparing 1-Bromo-2-fluoro-4-phenoxybenzene, and how do reaction conditions influence yield?

1-Bromo-2-fluoro-4-phenoxybenzene can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, the fluorine atom at the ortho position activates the bromine substitution, requiring anhydrous conditions and a polar aprotic solvent (e.g., DMF) with a phenoxide nucleophile. Yields depend on temperature (80–120°C) and stoichiometric ratios of the phenoxide precursor. Alternative routes include Ullmann or Buchwald-Hartwig couplings, where copper or palladium catalysts enable phenoxy group introduction .

Q. How can impurities in 1-Bromo-2-fluoro-4-phenoxybenzene be identified and minimized during synthesis?

Common impurities include residual starting materials (e.g., 1-bromo-2-fluoro-benzene derivatives) and dehalogenated byproducts. Analytical techniques:

- GC-MS or HPLC (C18 column, acetonitrile/water gradient) to detect low-molecular-weight contaminants.

- NMR (¹H/¹³C) to identify positional isomers or incomplete substitution.

Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity >98% .

Q. What safety protocols are critical when handling 1-Bromo-2-fluoro-4-phenoxybenzene?

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation: Use fume hoods to avoid inhalation of vapors (flash point ~92°C, similar to analogs).

- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste.

- Storage: In amber glass under nitrogen at 2–8°C to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How does the steric and electronic profile of 1-Bromo-2-fluoro-4-phenoxybenzene influence its reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Stille couplings, while the fluorine’s electron-withdrawing effect enhances electrophilicity at the para position. Steric hindrance from the phenoxy group slows transmetallation steps, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). DFT studies on analogous systems suggest a Hammett σp value of +0.78 for the phenoxy group, favoring oxidative addition in Pd-catalyzed reactions .

Q. What crystallographic methods are suitable for resolving structural ambiguities in derivatives of 1-Bromo-2-fluoro-4-phenoxybenzene?

- Single-crystal X-ray diffraction: SHELX software (SHELXL-2018) refines heavy atom positions (Br, F) with high precision.

- Twinned data handling: Use TwinRotMat or PLATON to address pseudo-merohedral twinning in halogenated aromatics.

- Thermal ellipsoid analysis: Identifies disorder in the phenoxy moiety, common in low-symmetry space groups (e.g., P21/c) .

Q. How can conflicting thermodynamic data (e.g., enthalpy of vaporization) for halogenated benzene derivatives be reconciled?

Discrepancies arise from measurement techniques (e.g., static vs. dynamic vapor pressure methods). For 1-Bromo-2-fluoro-4-phenoxybenzene analogs, the enthalpy of vaporization (ΔHvap) at 467.15K is 40.7 kJ/mol via ebulliometry, while DSC yields 38.2 kJ/mol due to decomposition artifacts. Cross-validate using Clausius-Clapeyron plots and computational methods (COSMO-RS) .

Q. What strategies mitigate regioselectivity challenges in electrophilic substitution reactions of 1-Bromo-2-fluoro-4-phenoxybenzene?

- Directing groups: Use temporary protecting groups (e.g., trimethylsilyl) to block undesired positions.

- Lewis acid catalysis: AlCl3 or BF3·Et2O directs electrophiles (e.g., NO2⁺) to the meta position relative to fluorine.

- Microwave-assisted synthesis: Enhances kinetic control, reducing para-substitution byproducts .

Q. How do solvent effects impact the photostability of 1-Bromo-2-fluoro-4-phenoxybenzene in UV-Vis studies?

Polar solvents (e.g., methanol) accelerate photodegradation via solvolysis of the C-Br bond. Non-polar solvents (toluene) stabilize the compound, with a half-life >72 hours under 254 nm UV. Use deuterated solvents for time-resolved fluorescence studies to minimize interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.